molecular formula C13H13NO3 B1526609 methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 929890-04-0

methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate

Cat. No.: B1526609
CAS No.: 929890-04-0
M. Wt: 231.25 g/mol
InChI Key: QYBUQVKSPZKILI-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate (CAS 929890-04-0) is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It belongs to the class of 1,2-oxazole (isoxazole) derivatives, five-membered heterocyclic rings containing oxygen and nitrogen atoms. The isoxazole scaffold is a privileged structure in medicinal chemistry and is one of the top 35 most frequently occurring nitrogen heterocycles in U.S. FDA-approved drugs . Isoxazole-based molecules, like this compound, are versatile building blocks for synthesizing more complex structures with a wide range of potential applications. Research into such derivatives has shown they can possess diverse biological activities, including antimicrobial, antiviral, antioxidant, anticancer, and anti-inflammatory properties . The specific 5-ethyl-3-phenyl substitution pattern on the isoxazole core offers a unique framework for exploring structure-activity relationships in drug discovery programs. Furthermore, modern synthetic approaches, such as ultrasound-assisted (sonochemical) methods, are being developed to create these scaffolds more efficiently and in an environmentally friendly manner, offering enhanced reaction kinetics and improved yields compared to traditional methods . This compound is intended for research applications as a key intermediate or precursor in organic synthesis and pharmaceutical development. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-10-11(13(15)16-2)12(14-17-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBUQVKSPZKILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate typically involves condensation reactions between hydroxamoyl chlorides and β-keto esters, followed by cyclization to form the isoxazole ring. This strategy is well-documented in the synthesis of various 3,5-disubstituted isoxazole-4-carboxylates.

Preparation via Condensation of Benzohydroxamoyl Chloride and Methyl Acetoacetate

A key method involves the condensation of benzohydroxamoyl chloride (which provides the 3-phenyl substituent) with methyl acetoacetate (providing the 5-ethyl substituent after appropriate modification) in the presence of a base such as triethylamine. The reaction proceeds as follows:

  • Reactants: Benzohydroxamoyl chloride and methyl acetoacetate.
  • Catalyst/Base: Triethylamine.
  • Solvent and Conditions: Typically carried out in an inert solvent under anhydrous conditions to prevent hydrolysis.
  • Mechanism: The nucleophilic attack of the enolate form of methyl acetoacetate on the hydroxamoyl chloride leads to an intermediate that cyclizes to form the isoxazole ring.
  • Outcome: Formation of methyl 3-phenyl-5-ethylisoxazole-4-carboxylate.

This method is supported by patent literature describing the synthesis of methyl 3-phenyl-5-methylisoxazole-4-carboxylate analogs, where methyl acetoacetate is used as the β-keto ester component, and benzohydroxamoyl chloride provides the phenyl substituent at the 3-position.

Use of Anhydrous Dehydrating Agents

To improve yields and purity, the condensation is often conducted in the presence of anhydrous salts or molecular sieves acting as dehydrating agents. These agents remove water generated during the reaction, shifting the equilibrium toward product formation and minimizing side reactions.

Hydrolysis and Further Functionalization

Post-condensation, the methyl ester group can be hydrolyzed under basic conditions (e.g., potassium hydroxide) to yield the corresponding carboxylic acid if desired. However, for this compound, the methyl ester is typically retained as the final product.

Alternative Synthetic Routes and Considerations

While the condensation of hydroxamoyl chlorides with β-keto esters is the primary route, other methods reported for related isoxazole derivatives include:

  • Orthoformate-mediated cyclization: Reaction of β-keto esters with triethyl orthoformate and acetic anhydride to form ethoxymethylene intermediates, followed by treatment with hydroxylamine salts to form the isoxazole ring. This approach is more common in preparing 5-methylisoxazole derivatives but may be adapted for ethyl-substituted analogs.

  • Use of hydroxylamine sulfate: As a safer and more effective hydroxylamine source compared to hydrochloride salts, hydroxylamine sulfate can improve reaction clarity and reduce impurities during cyclization.

  • Temperature control: Maintaining low temperatures (e.g., -20 °C to 0 °C) during hydroxylamine addition enhances regioselectivity and reduces by-product formation.

Data Table Summarizing Key Preparation Parameters

Step Reactants/Conditions Temperature Range Notes
1 Benzohydroxamoyl chloride + methyl acetoacetate + triethylamine Room temperature to reflux (variable) Condensation to form isoxazole ring
2 Use of anhydrous MgSO4 or molecular sieves Ambient Dehydrating agent to improve yield
3 Hydrolysis with KOH (optional) Reflux Converts ester to acid if needed
4 Alternative: β-keto ester + triethyl orthoformate + acetic anhydride 75 °C to 150 °C Formation of ethoxymethylene intermediate
5 Reaction with hydroxylamine sulfate + sodium acetate -20 °C to 0 °C Cyclization to isoxazole, improves regioselectivity

Research Findings and Optimization

  • The condensation reaction's efficiency is influenced by the choice of base and dehydrating agent, with triethylamine and anhydrous magnesium sulfate commonly yielding high purity products.

  • Hydroxylamine sulfate, compared to hydrochloride, results in fewer isomeric impurities and a clearer reaction mixture during cyclization steps, which is critical for obtaining high-purity isoxazole esters.

  • Low-temperature conditions during hydroxylamine addition favor selective attack on the ethoxymethylene carbon, reducing side products and increasing overall yield and purity.

  • The use of molecular sieves or anhydrous salts as dehydrating agents during condensation minimizes hydrolysis and side reactions, enhancing the yield of this compound.

Chemical Reactions Analysis

Types of Reactions

methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid.

    Reduction: 5-Ethyl-3-phenyl-isoxazole-4-methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate has been extensively investigated for its potential therapeutic applications:

  • Anti-inflammatory Activity : Studies have shown that this compound can reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests its potential role in treating inflammatory diseases.
  • Antimicrobial Properties : In vitro evaluations demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antimicrobial agents .
  • Anticancer Effects : Research involving various cancer cell lines revealed that this compound exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin, particularly effective against MCF7 breast cancer cells.

Biological Studies

The compound has been utilized in studies exploring its interactions with biological targets:

  • Enzyme Inhibition : Investigations into the binding affinities of this compound with specific enzymes suggest that it may inhibit their activity by binding to active sites, thereby blocking substrate access .
  • Therapeutic Potential : Its structural characteristics allow it to interact with various biological pathways, making it a candidate for further drug development .

Anticancer Study

A notable study assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated an IC50 value comparable to that of doxorubicin, highlighting its potential as an anticancer agent.

Antimicrobial Evaluation

In vitro tests revealed that derivatives of methyl 5-ethyl-3-phenyloxazole showed significant inhibition against bacterial strains. This supports its application in developing treatments for bacterial infections.

Anti-inflammatory Mechanism

Research demonstrated that the compound could effectively lower pro-inflammatory cytokine levels in cell cultures subjected to inflammatory stimuli. This finding underscores its potential therapeutic role in inflammatory conditions.

Mechanism of Action

The mechanism of action of methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky groups at position 3 (e.g., anthracenyl in MC221 ) reduce solubility, whereas smaller groups like phenyl or ethyl balance lipophilicity and solubility.
  • Electronic Effects : Electron-withdrawing substituents (e.g., Cl, CF₃ in 30a ) enhance electrophilicity, making the oxazole ring more reactive toward nucleophiles.
  • Functional Group Utility : Bromo and iodomethyl groups (as in 30a and ) serve as handles for further derivatization via cross-coupling or substitution reactions.

Biological Activity

Methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO3C_{13}H_{13}NO_3 and a molecular weight of approximately 231.25 g/mol. The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of ethyl and phenyl groups contributes to its unique properties and potential applications in medicinal chemistry and materials science.

The mechanism of action for this compound involves its interaction with specific molecular targets. Research indicates that this compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Its structural characteristics allow it to interact with various biological pathways, potentially leading to therapeutic effects such as:

  • Anti-inflammatory activity
  • Antimicrobial properties
  • Anticancer effects .

Anti-inflammatory Activity

Studies have shown that derivatives of oxazole compounds, including this compound, exhibit significant anti-inflammatory effects. These compounds have been tested in vitro for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.

Anticancer Effects

The compound has also been evaluated for its anticancer properties. Several studies report that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. For example, flow cytometry assays have revealed that this compound can induce cell death in MCF-7 breast cancer cells in a dose-dependent manner .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureKey Biological Activity
5-Methyl-3-phenyl-isoxazole StructureAnticancer
Ethyl 5-methyl-isoxazole StructureAntimicrobial
Methyl 5-methyl-isoxazole StructureAnti-inflammatory

The presence of the ethyl group in this compound is significant as it influences its chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A study conducted on various cancer cell lines showed that this compound exhibited cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. It was particularly effective against MCF7 cells, indicating its potential as an anticancer agent .
  • Antimicrobial Evaluation : In vitro tests revealed that methyl 5-ethyl-3-phenyloxazole derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections.
  • Anti-inflammatory Mechanism : Research demonstrated that the compound could reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli, highlighting its potential therapeutic role in inflammatory diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate, and how is reaction progress optimized?

Answer:

  • Synthetic Routes : A common approach involves cyclocondensation of precursors under reflux conditions. For example, ethyl 2-chloro-2-oxoacetate derivatives can react with substituted amines in toluene under reflux for 6–15 hours, monitored by thin-layer chromatography (TLC) .
  • Optimization : Key parameters include temperature control (e.g., 80–110°C), stoichiometric ratios, and catalysts like methylsulfonic acid. Yield optimization often requires iterative adjustment of reaction time and purification via flash chromatography (EtOAc/cyclohexane gradients) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions and ester functionality. For example, carbonyl carbons typically appear at ~165–170 ppm in ¹³C NMR .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% by area normalization).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₃H₁₃NO₃) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?

Answer:

  • Methodology :
    • Target Selection : Prioritize proteins implicated in disease pathways (e.g., kinases, receptors).
    • Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses.
    • Validation : Compare docking scores (e.g., binding affinity in kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays.
  • Example : Analogous oxadiazole derivatives show hydrogen bonding with amino acids (e.g., Arg125 in kinases) and hydrophobic interactions with aliphatic residues .

Q. How should researchers address contradictory data in biological activity across assays?

Answer:

  • Troubleshooting Steps :
    • Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature).
    • Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V staining) .
    • Cell Line Variability : Test across multiple cell lines (e.g., HeLa, MCF-7) to rule out lineage-specific effects .
  • Statistical Analysis : Apply ANOVA or non-parametric tests to assess significance (p < 0.05).

Q. What computational methods predict the environmental fate and degradation pathways of this compound?

Answer:

  • Degradation Modeling : Use EPI Suite to estimate biodegradation half-life (e.g., BioHCwin module) and hydrolysis rates.
  • Experimental Validation : Conduct OECD 301D ready biodegradability tests under aerobic conditions. Monitor degradation via HPLC-MS for byproduct identification .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeMonitoring Method
Reaction Temperature80–110°CThermocouple
Reaction Time6–15 hoursTLC (Rf = 0.3–0.5)
Purification SolventEtOAc:Cyclohexane (1:1)Flash Chromatography

Q. Table 2: Common Analytical Signatures

TechniqueKey Peaks/DataReference
¹H NMR (CDCl₃)δ 2.5 (q, CH₂CH₃)
¹³C NMRδ 165.2 (C=O)
HRMS (ESI+)m/z 247.0845 [M+H]⁺Calculated for C₁₃H₁₃NO₃

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate
Reactant of Route 2
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methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate

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